molecular formula C9H8O3 B086945 Phenylpyruvic acid CAS No. 156-06-9

Phenylpyruvic acid

Cat. No.: B086945
CAS No.: 156-06-9
M. Wt: 164.16 g/mol
InChI Key: BTNMPGBKDVTSJY-UHFFFAOYSA-N
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Description

Phenylpyruvic acid is an organic compound with the formula C₆H₅CH₂C(O)CO₂H. It is a keto acid that exists in equilibrium with its enol tautomers. This compound is a product of the oxidative deamination of phenylalanine and plays a significant role in metabolic pathways. This compound is particularly notable for its involvement in phenylketonuria, a metabolic disorder where phenylalanine accumulates and is converted into this compound due to reduced activity of the enzyme phenylalanine hydroxylase .

Mechanism of Action

Target of Action

Phenylpyruvic acid (PPA) primarily targets several enzymes. These include L-phenylalanine dehydrogenase in Rhodococcus sp., Hydroxyacid oxidase 1 in humans, Indole-3-pyruvate decarboxylase in Azospirillum brasilense, and a putative uncharacterized protein in Chromobacterium violaceum . These enzymes play crucial roles in various biochemical reactions, including the metabolism of phenylalanine .

Mode of Action

PPA interacts with its targets, primarily enzymes, and influences their activity. For instance, when the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into PPA . This conversion leads to a condition known as Phenylketonuria (PKU) instead of producing tyrosine, which is the normal product of phenylalanine hydroxylase .

Biochemical Pathways

PPA is involved in several biochemical pathways. It is a product of the oxidative deamination of phenylalanine . It is also involved in the Tyrosinemia Type 3 (TYRO3), Phenylketonuria, and Phenylalanine and Tyrosine Metabolism pathways . The compound’s presence in these pathways can lead to various downstream effects, including the development of certain diseases like Phenylketonuria .

Pharmacokinetics

It’s known that the solubility and dissolution rate of ppa can be enhanced at high temperatures, which can impact its bioavailability .

Result of Action

The molecular and cellular effects of PPA’s action are primarily seen in its role in phenylalanine metabolism. When phenylalanine hydroxylase activity is reduced, phenylalanine is converted into PPA instead of tyrosine . This leads to the accumulation of PPA, resulting in conditions like Phenylketonuria .

Action Environment

The action, efficacy, and stability of PPA can be influenced by various environmental factors. For instance, the optimal induction conditions for PPA production were found to be pH 8, 0.04 mM IPTG, optical density at 600 nm of 0.6, and induction at 20 °C for 12 hours . These conditions can significantly impact the production and function of PPA .

Safety and Hazards

Phenylpyruvic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

In the future, clinical data should be supplemented with the metabolic kinetics of phenylpyruvic acid in humans and to evaluate animal toxicology, to enable regulatory use of this compound as a food additive . A food-grade host, such as Bacillus subtilis and Lactococcus lactis, should also be developed as a cell vector expressing enzymes for this compound production from a food safety perspective .

Biochemical Analysis

Biochemical Properties

Phenylpyruvic acid is a product of the oxidative deamination of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, the amino acid phenylalanine accumulates and gets converted into this compound . It has been found that this compound inhibits glucose-6-phosphate dehydrogenase (G6PDH) in rat brain homogenates .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce glucose-6-phosphate dehydrogenase activity in rat brain homogenates . This could potentially impact cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit glucose-6-phosphate dehydrogenase (G6PDH), an enzyme involved in the pentose phosphate pathway . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving Escherichia coli, it was found that the titer of this compound increased from 3.3±0.2 to 3.9±0.1 g/L over time due to the degradation of this compound and low substrate specificity of L-amino acid deaminase .

Metabolic Pathways

This compound is involved in the metabolic pathway of phenylalanine . When the activity of the enzyme phenylalanine hydroxylase is reduced, phenylalanine accumulates and gets converted into this compound .

Chemical Reactions Analysis

Phenylpyruvic acid undergoes various types of chemical reactions:

Comparison with Similar Compounds

Phenylpyruvic acid can be compared with other similar compounds:

This compound stands out due to its involvement in metabolic disorders like phenylketonuria and its wide range of applications in various fields.

Properties

IUPAC Name

2-oxo-3-phenylpropanoic acid
Source PubChem
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InChI

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTNMPGBKDVTSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
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Related CAS

114-76-1 (hydrochloride salt), 51828-93-4 (calcium salt)
Record name Phenylpyruvic acid
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DSSTOX Substance ID

DTXSID1042281
Record name Phenylpyruvic acid
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Molecular Weight

164.16 g/mol
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Physical Description

Pale yellow or white crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid, White crystalline powder
Record name Phenylpyruvic acid
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Record name Phenylpyruvic acid
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Record name 2-Oxo-3-phenylpropionic acid
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Solubility

112 mg/mL, Soluble in water, Soluble (in ethanol)
Record name Phenylpyruvic acid
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Record name 2-Oxo-3-phenylpropionic acid
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CAS No.

156-06-9
Record name Phenylpyruvic acid
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Record name Phenylpyruvic acid
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Record name Benzenepropanoic acid, .alpha.-oxo-
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Record name Phenylpyruvic acid
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Record name 3-phenylpyruvic acid
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Record name PHENYLPYRUVIC ACID
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Melting Point

154 °C
Record name Phenylpyruvic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

By the same operation as in Example 61 except that 6 ml of 1,4-dioxane was used as the solvent, 2-oxo-3,4-diphenylbutanoic acid formed in a yield of 63 % by the reaction of 0.49 g (3 mmoles) of phenylpyruvic acid with 0.5 ml of benzyl chloride, as determined by NMR spectral analysis.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
2-oxo-3,4-diphenylbutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

Into a stainless steel-made autoclave of 135 ml capacity were introduced 25 ml of water, 4.7 g of calcium hydroxide, 3.8 g of benzyl chloride and 50 ml of the organic solution of acetophenone containing the cobalt carbonyl catalyst and recovered in Example 7 to form a reaction mixture. The reaction and subsequent processing of the reaction mixture were performed in substantially the same manner as in Example 7. The yields of phenyl pyruvic acid and phenyl acetic acid were 72.0% and 21.2%, respectively, of the respective theoretical values based on the amount of benzyl chloride.
[Compound]
Name
stainless steel
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Reaction Step One
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Type
reactant
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3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
organic solution
Quantity
50 mL
Type
reactant
Reaction Step Two
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Reaction Step Two
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Synthesis routes and methods III

Procedure details

Into a stainless steel-made autoclave of 135 ml capacity were introduced 25 ml of water, 6.2 g of calcium hydroxide, 5.1 g of benzyl chloride and 25 ml of the organic solution of methyl isobutyl ketone containing the cobalt carbonyl catalyst and recovered in Example 3 to form a reaction mixture. The reaction and subsequent processing of the reaction mixture were performed in substantially the same manner as in Example 1. The yields of phenyl pyruvic acid and phenyl acetic acid were 73.0% and 15.2%, respectively, of the respective theoretical values based on the amount of benzyl chloride.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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25 mL
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Type
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5.1 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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